1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWPVPZKFNZEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fries Rearrangement for Core Structure Assembly
The Fries rearrangement is a cornerstone for constructing hydroxylated aryl ketones. For this compound, this method involves acylating 3-amino-5-fluoro-4-hydroxybenzene derivatives. For example, 4-fluorophenyl acetate undergoes AlCl₃-catalyzed rearrangement at 115–150°C to yield 5-fluoro-2-hydroxyacetophenone intermediates. Subsequent nitration and reduction introduce the amino group, though regioselectivity challenges require careful control of electron-directing effects.
A modified approach employs sodium chloride as a co-catalyst, enhancing reaction homogeneity and improving yields to 88–89%. Post-rearrangement hydrolysis under acidic conditions removes protective groups, yielding the target compound. However, competing side reactions, such as over-acylation, necessitate precise stoichiometry.
Vilsmeier-Haack Homologation for Side-Chain Elaboration
The Vilsmeier reagent (DMF-POCl₃) enables homologation of bromo-substituted (2-hydroxyaryl)ethan-1-ones. For instance, 2-bromo-5-hydroxyphenyl-ethanone reacts with excess Vilsmeier reagent to form 4-oxo-4H-chromene-3-carbaldehyde intermediates. This two-stage process achieves 73–88% yields, with triflate counterions critical for stabilizing reactive intermediates.
Further elaboration involves oximation (hydroxylamine hydrochloride) and cyanation (ethyl cyanoacetate), yielding nitrile precursors for cyclocondensation. This route is advantageous for introducing electron-withdrawing groups but requires anhydrous conditions to prevent hydrolysis.
Catalytic Cross-Coupling for Functional Group Introduction
Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) introduces substituents at specific positions. A multi-step strategy using 2-bromo-5-hydroxypyridin-4-yl-ethanone and Pd(PPh₃)₂(OAc)₂ catalyst achieves 88% yield in coupling with butynol. Subsequent Jones oxidation (CrO₃-H₂SO₄) converts propargyl alcohols to carboxylic acids, enabling further functionalization.
This method accommodates diverse R-groups but faces limitations in substrate solubility and catalyst deactivation. Microwave-assisted conditions have been explored to reduce reaction times.
Advanced Techniques and Multi-Step Strategies
Diazotization-Iodination for Halogenation
A patent-pending method diazotizes 2-amino-5-fluorobenzoic acid with NaNO₂/H₂SO₄ at 0–10°C, followed by iodination with KI to yield 5-fluoro-2-iodobenzoic acid. Malonic ester synthesis (diethyl malonate, MgCl₂, Et₃N) and acid-catalyzed cyclization (H₂SO₄/AcOH) then produce 1-(5-fluoro-2-iodophenyl)ethanone, a precursor for amination.
Reductive Amination for Amino Group Installation
Reductive amination of 5-fluoro-4-hydroxyacetophenone derivatives uses dimethylamine and NaBH₃CN in MeOH, achieving 92% conversion. Competitive reduction of the ketone is mitigated by stepwise addition of borane complexes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is , with a molecular weight of 205.62 g/mol. Its structure includes an amino group, a hydroxy group, and a fluorine atom, contributing to its biological activity. The specific arrangement of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one. For instance, derivatives exhibiting similar functional groups have shown promising results against various cancer cell lines, such as:
- MCF-7 (Breast Cancer) : Compounds with similar structures demonstrated significant cytotoxicity with IC50 values ranging from 10.28 μM to 18.62 μM against MCF-7 cells .
- HepG2 (Liver Cancer) : Some derivatives exhibited inhibition rates superior to traditional chemotherapeutics like doxorubicin .
The structure-activity relationship (SAR) indicates that the presence of fluorine enhances anticancer activity, likely due to increased lipophilicity and better receptor interactions .
Antimicrobial Properties
Compounds related to this compound have also been evaluated for antimicrobial activity. For example, certain derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study focused on synthesizing various derivatives of this compound found that specific modifications increased potency against cancer cell lines significantly. The most active derivative showed an IC50 value of 12.57 μM against HT29 colon cancer cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another research effort investigated the antimicrobial effects of compounds related to this structure. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains, supporting their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood by comparing it to ethanone derivatives with varying substituents. Key comparisons include:
Positional Isomers and Functional Group Variations
- 1-(4-Amino-2-hydroxyphenyl)ethan-1-one (SMILES: CC(=O)C1=C(O)C=C(N)C=C1) Substituents: Amino (-NH₂) at position 4, hydroxyl (-OH) at position 2. Properties: Reduced steric hindrance compared to the target compound due to the absence of fluorine. The hydroxyl group’s acidity (pKa ~10) may influence solubility and hydrogen-bonding capacity. Applications: Used as an intermediate in organic synthesis .
- 1-(3-methoxyphenyl-4-hydroxy)ethan-1-one Substituents: Methoxy (-OCH₃) at position 3, hydroxyl (-OH) at position 3. Properties: Methoxy is electron-donating, enhancing ring electron density. Applications: Key intermediate in the synthesis of Foretinib, an anticancer drug .
Halogen-Substituted Derivatives
- 1-(2-Amino-3-chlorophenyl)ethanone Substituents: Chlorine (-Cl) at position 3, amino (-NH₂) at position 2. However, steric bulk may reduce reactivity compared to fluorine. Applications: Pharmaceutical intermediate .
1-(2-ethoxy-5-fluorophenyl)ethan-1-one (CAS: 1466-79-1)
Heterocyclic and Sulfur-Containing Analogs
- 1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Substituents: Thiadiazole ring fused with ethanone. Properties: Planar structure with bond lengths (e.g., C=C at 1.379 Å) typical of aromatic systems. Non-bonded interactions minimize steric strain. Applications: Studied for crystallographic and catalytic properties .
1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight | Key Properties | Applications | References |
|---|---|---|---|---|---|
| Target Compound | 3-NH₂, 4-OH, 5-F | 183.15 g/mol | Polar, hydrogen-bonding, acidic -OH | Pharmaceutical intermediate | [13], [14] |
| 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | 4-NH₂, 2-OH | 167.16 g/mol | High solubility, low steric hindrance | Synthesis intermediate | [13] |
| 1-(2-Amino-3-chlorophenyl)ethanone | 2-NH₂, 3-Cl | 185.62 g/mol | Electron-withdrawing Cl, moderate logP | Drug intermediate | [16] |
| 1-(2-ethoxy-5-fluorophenyl)ethan-1-one | 2-OCH₂CH₃, 5-F | 182.19 g/mol | Lipophilic (logP ~2.5), stable | Agrochemical research | [19] |
| 1-(4-bromophenyl)-imidazo-triazol-yl | Bromophenyl, thiophene | ~450 g/mol | Low solubility, π-π stacking | Material science | [4] |
Research Findings and Implications
Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may deactivate the ring toward electrophilic substitution, contrasting with electron-donating groups (e.g., -OCH₃ in ) that enhance reactivity .
Synthetic Utility: The amino group’s nucleophilicity enables condensation reactions (e.g., with acyl chlorides), as seen in the synthesis of hydrazide derivatives () .
Biological Potential: Structural analogs with fluorine () and amino groups () are explored in drug discovery for metabolic stability and target selectivity .
Biological Activity
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and other relevant biological effects based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Carcinoma) | 21.2 | |
| MCF-7 (Breast Carcinoma) | 24.5 | |
| HepG2 (Liver Carcinoma) | 10.28 |
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cell proliferation, such as ERK1/2, leading to disrupted cell cycle progression from G1 to S phase .
- Induction of Apoptosis : Studies indicate that treatment with this compound activates caspases, notably caspase-3 and caspase-8, promoting apoptotic cell death in cancer cells .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its role as an enzyme inhibitor. The compound's structure allows it to interact with various enzymes, potentially modulating their activity.
Key Findings
- Enzyme Activation/Inhibition : Research indicates that this compound may act as both an inhibitor and activator of certain enzymes, suggesting a dual role in biochemical pathways.
- Potential Therapeutic Applications : Its enzyme modulation capabilities highlight its potential for therapeutic applications beyond oncology, including anti-inflammatory effects and metabolic regulation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A549 Cell Line Study : In a controlled experiment using the A549 lung carcinoma cell line, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could be developed further for lung cancer therapies .
- MCF-7 Cell Line Study : Another study focused on the MCF-7 breast cancer cell line, where the compound exhibited a notable decrease in cell proliferation rates. The results supported further investigation into its use as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one?
Methodological Answer: The synthesis typically involves:
Nitration/Halogenation : Introduction of fluorine and nitro groups via electrophilic substitution under controlled acidic conditions (e.g., H₂SO₄/HNO₃ at 5–10°C) .
Reduction : Conversion of nitro to amino groups using catalytic hydrogenation (e.g., Pd/C in ethanol) .
Protection/Deprotection : Methoxy or hydroxyl groups may require protection (e.g., acetyl) during reactive steps, followed by deprotection .
Q. Key Parameters :
| Step | Conditions | Solvents | Yield Optimization |
|---|---|---|---|
| Nitration | 5–10°C, 3–5 h | H₂SO₄/HNO₃ | Slow addition of reagents |
| Reduction | H₂ (1 atm), RT | Ethanol | Catalyst loading (5–10% Pd/C) |
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C-5) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : SHELX suite (SHELXL/SHELXS) for refining crystal structures, especially for resolving positional disorder in hydroxyl/amino groups .
Q. What solvents and conditions are optimal for solubility and stability studies?
Methodological Answer:
- Polar Solvents : Ethanol/methanol enhance solubility due to hydrogen bonding with hydroxyl/amino groups .
- pH Sensitivity : Stability testing at pH 6–8 (neutral to mildly acidic) prevents deamination or oxidation .
- Storage : –20°C under inert gas (N₂/Ar) to avoid moisture absorption .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Methodological Answer:
- Continuous Flow Reactors : Improve mixing and thermal control for nitration/reduction steps, reducing side reactions (e.g., over-nitration) .
- In-situ Monitoring : Use FT-IR or HPLC to track reaction progress and terminate at peak yield .
- Byproduct Mitigation :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes halogenated impurities .
- Recrystallization : Ethanol/water mixtures enhance crystal purity .
Q. How to resolve contradictions in crystallographic data (e.g., disordered groups)?
Methodological Answer:
- Refinement Strategies :
- Complementary Techniques :
Q. What mechanistic approaches elucidate biological target interactions?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinity with enzymes/receptors (e.g., kinases) .
- Biochemical Assays :
- Fluorescence Quenching : Monitor changes in tryptophan emission upon ligand binding .
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔG, ΔH) .
- Pathway Analysis : RNA-seq/proteomics to identify downstream effects (e.g., apoptosis markers) .
Q. How to assess stability under varying experimental conditions?
Methodological Answer:
Q. What computational methods predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations (Gaussian 16) :
- HOMO/LUMO analysis to predict electrophilic/nucleophilic sites .
- Fukui indices for radical stability assessment .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
